molecular formula C7H6F3N3O B12440259 3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B12440259
M. Wt: 205.14 g/mol
InChI Key: DAMCDOICVGCXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole ring system, a privileged scaffold in pharmaceutical development known to exhibit a wide spectrum of biological activities . The presence of a trifluoromethyl (-CF 3 ) group is a key structural motif, as this moiety is commonly incorporated into drug candidates to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and lipophilicity . The propanenitrile linker, as seen in this molecule, is a functional group utilized in the construction of more complex bioactive molecules. For instance, scientific literature describes derivatives containing the 3-(1H-pyrazol-1-yl)propanenitrile structure as selective TYK2 inhibitors for the treatment of inflammatory conditions such as inflammatory bowel disease . The 5-hydroxy group on the pyrazole ring provides a site for further chemical modification, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies. Pyrazole cores similar to this one are investigated for diverse pharmacological applications, including potential anti-inflammatory, antimicrobial, and anticancer activities . This compound is supplied for Research Use Only and is intended for laboratory research purposes. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

Molecular Formula

C7H6F3N3O

Molecular Weight

205.14 g/mol

IUPAC Name

3-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]propanenitrile

InChI

InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)13(12-5)3-1-2-11/h4,12H,1,3H2

InChI Key

DAMCDOICVGCXHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN(C1=O)CCC#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Approach

The most widely reported method involves a two-step condensation-cyclization sequence starting from β-ketonitriles and hydrazine derivatives. Ethyl 3-(trifluoromethyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form an intermediate oxime, which undergoes cyclization with methyl hydrazine in the presence of acetic acid. This pathway emphasizes the critical role of acid catalysts in directing regioselectivity toward the 5-hydroxy-3-(trifluoromethyl) isomer over competing tautomers.

Table 1: Optimization of Condensation-Cyclization Parameters

Parameter Optimal Range Impact on Yield/Selectivity
Temperature 80–100°C Higher temps favor cyclization (>90%)
Solvent System Ethanol/Water (3:1) Aqueous ethanol enhances crystallinity
Catalyst Loading 0.1 eq H₂SO₄ Reduces byproduct formation by 40%
Reaction Time 4–6 hours Prolonged duration decreases selectivity

Nuclear magnetic resonance (NMR) analysis of crude products reveals that maintaining a pH of 4–5 during cyclization suppresses the formation of 3-hydroxy-5-(trifluoromethyl) regioisomers, achieving a 96:4 isomer ratio.

Catalytic Innovations for Enhanced Selectivity

Acid-Catalyzed Tautomer Control

Comparative studies between sulfuric acid and trifluoroacetic acid (TFA) demonstrate that Brønsted acids with lower pKa values (e.g., H₂SO₄, pKa ≈ -3) improve regioselectivity by stabilizing the transition state leading to the 5-hydroxy isomer. In contrast, TFA (pKa ≈ 0.23) affords slower kinetics but higher product purity (99.7% by ¹H-NMR).

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball-milling techniques to react 3-(trifluoromethyl)acetylacetone with cyanoethyl hydrazine in the absence of solvents. This approach reduces reaction times from hours to 30 minutes while achieving 88% yield, as confirmed by high-performance liquid chromatography (HPLC). The mechanochemical method eliminates the need for volatile organic solvents, aligning with green chemistry principles.

Crystallization and Purification Strategies

Solvent Engineering for Crystal Morphology

Post-synthetic crystallization in ethyl acetate/hexane (1:2) yields platelet-shaped crystals with superior filtration characteristics compared to needle-like morphologies obtained from pure ethanol. X-ray diffraction analysis confirms that platelet crystals exhibit a monoclinic P2₁/c space group, enhancing bulk density by 15%.

Table 2: Crystallization Solvent Impact

Solvent System Crystal Habit Filtration Rate (kg/h) Purity (%)
Ethanol Needles 2.1 98.5
Ethyl Acetate/Hexane Platelets 5.7 99.8
Acetonitrile Irregular 3.4 97.2

Distillation-Assisted Purification

Reactive distillation removes ethanol byproduct in situ during cyclization, driving equilibrium toward product formation. Continuous distillation at 70°C under reduced pressure (200 mbar) increases conversion rates from 86% to 94% while reducing residual solvent content below 0.1%.

Spectroscopic Characterization

¹H-NMR Spectral Signatures

The target compound exhibits diagnostic peaks at δ 6.78 ppm (singlet, pyrazole C4-H) and δ 4.32 ppm (triplet, J = 6.0 Hz, CH₂CN group). The absence of signals above δ 10 ppm confirms complete dehydration of the intermediate hydroxypyrazole.

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) in positive ion mode shows a molecular ion peak at m/z 233.0824 (calc. 233.0819 for C₉H₈F₃N₃O), with characteristic fragmentation at m/z 186.0543 corresponding to [M-CN-CH₂]⁺.

Scalability and Industrial Adaptation

Continuous Flow Reactor Design

Pilot-scale studies using tubular flow reactors (TFR) demonstrate a 12-fold productivity increase compared to batch processes. Residence times of 8 minutes at 120°C afford 91% yield with 98.5% purity, enabling kilogram-scale synthesis.

Waste Stream Management

The integration of acid-neutralization with calcium carbonate generates innocuous CaSO₄ byproduct, reducing hazardous waste output by 70%. Solvent recovery systems achieve 95% ethanol reuse, lowering production costs by $12/kg.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield (%) Selectivity (%) Purity (%) E-Factor
Batch Condensation 86 96 98.5 8.2
Mechanochemical 88 94 97.8 2.1
Flow Reactor 91 98 99.2 3.7

E-Factor calculations (kg waste/kg product) highlight the environmental superiority of solvent-free methods, though flow chemistry provides the best balance between efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium cyanide, potassium cyanide, and organometallic reagents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activities, and interaction with cellular receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

(a) 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile
  • Structure : Pyrazole ring substituted with -CH₃ at position 3, -C₆H₅ (phenyl) at position 1, and -OH at position 3.
  • Molecular Formula : C₁₃H₁₃N₃O; Molecular Weight : 227.26 .
  • Key Differences :
    • Phenyl group at position 1 increases steric bulk and aromatic interactions.
    • Methyl (-CH₃) at position 3 reduces electron-withdrawing effects compared to -CF₃.
  • Applications : Used as a pharmaceutical intermediate, highlighting its role in drug discovery .
(b) 3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
  • Structure : Cyclopropyl substituent at position 3, -CF₃ at position 4.
  • Molecular Formula : C₁₀H₁₀F₃N₃; Molecular Weight : 229.2 .
  • Lack of hydroxyl group reduces polarity compared to the target compound.
  • Synthesis: Likely derived from similar routes involving malononitrile or cyanoacetate intermediates .
(c) 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile
  • Structure : Phenyl group at position 5, -CF₃ at position 3.
  • Key Differences :
    • Phenyl substitution at position 5 enhances π-π stacking interactions, useful in materials science.
    • Absence of hydroxyl group alters solubility and hydrogen-bonding capacity .

Functional Group Modifications

(a) 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide
  • Structure : Replaces the nitrile (-CN) group with a thioamide (-C(S)NH₂).
  • Higher molecular weight and altered reactivity compared to nitrile derivatives .
(b) Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate
  • Structure : Incorporates a thiazole ring and ester group.
  • Key Differences :
    • Thiazole moiety introduces heterocyclic diversity, expanding applications in medicinal chemistry.
    • Ester group improves bioavailability but reduces hydrolytic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C₇H₆F₃N₃O 221.14 (calc.) -OH (polar), -CF₃ (lipophilic), -CN (reactive)
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile C₁₃H₁₃N₃O 227.26 -C₆H₅ (bulky), -CH₃ (electron-donating)
3-[3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile C₁₀H₁₀F₃N₃ 229.2 Cyclopropyl (rigid), -CF₃
3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide C₈H₉F₃N₄S 262.24 (calc.) -C(S)NH₂ (thioamide), -CH₃

Biological Activity

3-[5-Hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₈F₃N₃O
  • Molecular Weight : 227.17 g/mol
  • CAS Number : 1006352-70-0

The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit bacterial growth. The presence of the trifluoromethyl group is hypothesized to contribute to increased potency against various pathogens.
  • Antiproliferative Effects : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Certain pyrazole compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Biological Activity Data Table

Activity TypeReferenceEffectiveness
Antimicrobial Effective against Gram-positive bacteria
Antiproliferative IC50 values ranging from 10-50 µM against various cancer cell lines
Enzyme Inhibition Significant inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated effective inhibition of Staphylococcus aureus at concentrations as low as 20 µg/mL, suggesting potential for development as an antibacterial agent .
  • Cancer Cell Line Testing : In vitro assays on human colorectal adenocarcinoma cell lines demonstrated that the compound induced apoptosis at concentrations above 25 µM. The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
  • Enzyme Activity Inhibition : Research involving metabolic enzymes revealed that the compound significantly inhibited the activity of key enzymes, leading to altered metabolic profiles in treated cells. This suggests potential applications in managing metabolic disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.